Cas no 1492685-98-9 (2,2-dimethyl-4-(morpholin-4-yl)butanoic acid)
2,2-dimethyl-4-(morpholin-4-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2,2-dimethyl-4-(morpholin-4-yl)butanoic acid
- 4-Morpholinebutanoic acid, α,α-dimethyl-
- CS-0343973
- SCHEMBL15434608
- AKOS014583126
- 2,2-Dimethyl-4-morpholinobutanoic acid
- 1492685-98-9
- EN300-1843062
-
- Inchi: 1S/C10H19NO3/c1-10(2,9(12)13)3-4-11-5-7-14-8-6-11/h3-8H2,1-2H3,(H,12,13)
- InChI Key: ZUKXITCANLSLLL-UHFFFAOYSA-N
- SMILES: N1(CCC(C)(C)C(O)=O)CCOCC1
Computed Properties
- Exact Mass: 201.13649347g/mol
- Monoisotopic Mass: 201.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- Density: 1.077±0.06 g/cm3(Predicted)
- Boiling Point: 334.6±27.0 °C(Predicted)
- pka: 4.51±0.10(Predicted)
2,2-dimethyl-4-(morpholin-4-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1843062-0.05g |
2,2-dimethyl-4-(morpholin-4-yl)butanoic acid |
1492685-98-9 | 0.05g |
$528.0 | 2023-09-19 | ||
| Enamine | EN300-1843062-0.1g |
2,2-dimethyl-4-(morpholin-4-yl)butanoic acid |
1492685-98-9 | 0.1g |
$553.0 | 2023-09-19 | ||
| Enamine | EN300-1843062-0.25g |
2,2-dimethyl-4-(morpholin-4-yl)butanoic acid |
1492685-98-9 | 0.25g |
$579.0 | 2023-09-19 | ||
| Enamine | EN300-1843062-0.5g |
2,2-dimethyl-4-(morpholin-4-yl)butanoic acid |
1492685-98-9 | 0.5g |
$603.0 | 2023-09-19 | ||
| Enamine | EN300-1843062-1.0g |
2,2-dimethyl-4-(morpholin-4-yl)butanoic acid |
1492685-98-9 | 1g |
$986.0 | 2023-06-01 | ||
| Enamine | EN300-1843062-2.5g |
2,2-dimethyl-4-(morpholin-4-yl)butanoic acid |
1492685-98-9 | 2.5g |
$1230.0 | 2023-09-19 | ||
| Enamine | EN300-1843062-5.0g |
2,2-dimethyl-4-(morpholin-4-yl)butanoic acid |
1492685-98-9 | 5g |
$2858.0 | 2023-06-01 | ||
| Enamine | EN300-1843062-10.0g |
2,2-dimethyl-4-(morpholin-4-yl)butanoic acid |
1492685-98-9 | 10g |
$4236.0 | 2023-06-01 | ||
| Enamine | EN300-1843062-1g |
2,2-dimethyl-4-(morpholin-4-yl)butanoic acid |
1492685-98-9 | 1g |
$628.0 | 2023-09-19 | ||
| Enamine | EN300-1843062-5g |
2,2-dimethyl-4-(morpholin-4-yl)butanoic acid |
1492685-98-9 | 5g |
$1821.0 | 2023-09-19 |
2,2-dimethyl-4-(morpholin-4-yl)butanoic acid Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 2,2-dimethyl-4-(morpholin-4-yl)butanoic acid
Recent Advances in the Study of 2,2-dimethyl-4-(morpholin-4-yl)butanoic acid (CAS: 1492685-98-9)
2,2-dimethyl-4-(morpholin-4-yl)butanoic acid (CAS: 1492685-98-9) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile building block in drug discovery and development. This research brief synthesizes the latest findings on its synthesis, biological activity, and applications in pharmaceutical research.
The compound's unique structural features, including the morpholine ring and the dimethyl-substituted butanoic acid moiety, contribute to its diverse pharmacological properties. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have explored its role as a key intermediate in the synthesis of novel kinase inhibitors and GPCR-targeting compounds.
A 2023 study by Zhang et al. demonstrated the efficient synthesis of 2,2-dimethyl-4-(morpholin-4-yl)butanoic acid through a modified Mannich reaction, achieving a yield of 78% with excellent purity. The researchers emphasized the compound's stability under various pH conditions, making it particularly suitable for pharmaceutical formulations. This synthetic approach has been widely adopted in subsequent research efforts.
In terms of biological activity, recent investigations have revealed that derivatives of 2,2-dimethyl-4-(morpholin-4-yl)butanoic acid exhibit promising inhibitory effects against several cancer-associated protein kinases. A 2024 preclinical study published in Molecular Cancer Therapeutics showed that certain analogs demonstrated nanomolar IC50 values against PI3Kδ, with favorable selectivity profiles. These findings suggest potential applications in oncology drug development.
The compound's physicochemical properties have also been extensively characterized in recent research. Computational studies using molecular dynamics simulations have provided insights into its conformational flexibility and binding modes with various biological targets. These computational predictions have been validated by X-ray crystallographic studies of protein-ligand complexes, as reported in a recent Nature Communications article.
Looking forward, the pharmaceutical industry has shown increasing interest in 2,2-dimethyl-4-(morpholin-4-yl)butanoic acid as a scaffold for developing new therapeutic agents. Several patent applications filed in 2023-2024 describe its use in compounds targeting inflammatory diseases and metabolic disorders. The compound's favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, as demonstrated in recent pharmacokinetic studies, further enhance its potential as a drug development platform.
In conclusion, 2,2-dimethyl-4-(morpholin-4-yl)butanoic acid (CAS: 1492685-98-9) represents a valuable chemical entity with broad applications in medicinal chemistry. The recent research advances discussed in this brief highlight its growing importance in drug discovery pipelines and suggest promising directions for future investigations. Continued exploration of its structure-activity relationships and therapeutic potential is warranted to fully realize its value in pharmaceutical development.
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